Tonalide
Tonalide
2-Acetyl-3, 5, 5, 6, 8, 8-hexamethyl-5, 6, 7, 8- tetrahydronaphthalene, also known as tonalide or acetyl methyl tetramethyl tetralin, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 2-Acetyl-3, 5, 5, 6, 8, 8-hexamethyl-5, 6, 7, 8- tetrahydronaphthalene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2-Acetyl-3, 5, 5, 6, 8, 8-hexamethyl-5, 6, 7, 8- tetrahydronaphthalene has been primarily detected in saliva. 2-Acetyl-3, 5, 5, 6, 8, 8-hexamethyl-5, 6, 7, 8- tetrahydronaphthalene has a musky taste.
2-Acetyl-3,5,5,6,8,8-hexamethyl-5,6,7,8- tetrahydronaphthalene is a member of tetralins.
2-Acetyl-3,5,5,6,8,8-hexamethyl-5,6,7,8- tetrahydronaphthalene is a member of tetralins.
Brand Name:
Vulcanchem
CAS No.:
1506-02-1
VCID:
VC20927016
InChI:
InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3
SMILES:
CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C
Molecular Formula:
C18H26O
Molecular Weight:
258.4 g/mol
Tonalide
CAS No.: 1506-02-1
Cat. No.: VC20927016
Molecular Formula: C18H26O
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Acetyl-3, 5, 5, 6, 8, 8-hexamethyl-5, 6, 7, 8- tetrahydronaphthalene, also known as tonalide or acetyl methyl tetramethyl tetralin, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 2-Acetyl-3, 5, 5, 6, 8, 8-hexamethyl-5, 6, 7, 8- tetrahydronaphthalene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2-Acetyl-3, 5, 5, 6, 8, 8-hexamethyl-5, 6, 7, 8- tetrahydronaphthalene has been primarily detected in saliva. 2-Acetyl-3, 5, 5, 6, 8, 8-hexamethyl-5, 6, 7, 8- tetrahydronaphthalene has a musky taste. 2-Acetyl-3,5,5,6,8,8-hexamethyl-5,6,7,8- tetrahydronaphthalene is a member of tetralins. |
|---|---|
| CAS No. | 1506-02-1 |
| Molecular Formula | C18H26O |
| Molecular Weight | 258.4 g/mol |
| IUPAC Name | 1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone |
| Standard InChI | InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3 |
| Standard InChI Key | DNRJTBAOUJJKDY-UHFFFAOYSA-N |
| SMILES | CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C |
| Canonical SMILES | CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C |
| Boiling Point | The boiling temperature at atmospheric pressure is 326 +/- 4 °C. |
| Colorform | White to off-white crystalline solid Solid |
| Melting Point | 54.5 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator